N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide
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Overview
Description
Scientific Research Applications
Synthesis and Drug Design
The research on analogs of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide highlights its utility in synthesizing compounds with potential anticonvulsant, antibacterial, and antiviral activities. For example, derivatives have been synthesized as potential new hybrid anticonvulsant agents, showing promising results in preclinical seizure models and demonstrating better safety profiles compared to established antiepileptic drugs (Kamiński et al., 2016). Similarly, new Schiff bases synthesized from related compounds have shown good antibacterial activity and promising results as SARS-CoV-2 inhibitors in molecular docking studies (Al‐Janabi et al., 2020).
Catalysis and Material Science
The compound's structural framework has also been employed in the design of organometallic complexes for catalytic applications. For instance, half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands have been explored for catalytic oxidation and transfer hydrogenation, showcasing the versatility of related structures in catalysis (Saleem et al., 2013).
Heterocyclic Chemistry and Synthesis
The structural elements of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide serve as key intermediates in the synthesis of heterocyclic compounds. These compounds have been applied in the synthesis of diverse heterocyclic structures, contributing to the development of new therapeutic agents and materials with unique properties (Harutyunyan et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to have tumor inhibitory activity , suggesting potential targets within cancerous cells.
Mode of Action
Related compounds have been shown to exhibit antiangiogenic effects and promote apoptosis , which could suggest a similar mode of action for this compound.
Biochemical Pathways
The promotion of apoptosis suggests that it may affect pathways related to cell death and survival .
Result of Action
Related compounds have been shown to exhibit antiproliferative potency against certain carcinoma cell lines , suggesting that this compound may have similar effects.
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(4-methylsulfanylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-28-18-11-8-16(9-12-18)10-13-21(26)23-15-17-5-4-14-25(17)22-24-19-6-2-3-7-20(19)27-22/h2-3,6-9,11-12,17H,4-5,10,13-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLIUDUMULXYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide |
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